2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
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Description
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit enzymes like lsd1 .
Mode of Action
Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (like met332) could be responsible for the improved activity .
Biochemical Pathways
Similar compounds have shown to exhibit antitumor activities, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds have been summarized , suggesting that these compounds may have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
Similar compounds have shown good antitumor activities against several human cancer cell lines .
Action Environment
The synthesis of similar compounds has been reported , suggesting that the action of these compounds may be influenced by the conditions under which they are synthesized.
Biochemical Analysis
Biochemical Properties
The compound 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone has been found to interact with cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 inhibits the kinase’s activity, thereby affecting the progression of the cell cycle .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of certain cell lines. Specifically, it has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially influence cell function by affecting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2. This binding interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and potentially inducing apoptosis within certain cells .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-13-2-4-14(5-3-13)10-24-17-16(21-22-24)18(20-12-19-17)27-11-15(25)23-6-8-26-9-7-23/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOUZOSEASDSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.